Chloroquine N-oxide
Overview
Description
Chloroquine N-oxide is a derivative of chloroquine, a well-known antimalarial drug This compound is characterized by the presence of an N-oxide functional group attached to the chloroquine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroquine N-oxide can be synthesized through the oxidation of chloroquine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often at room temperature, to prevent the degradation of the chloroquine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloroquine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to chloroquine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Di-N-oxide derivatives: Formed through further oxidation.
Chloroquine: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Investigated for its potential as an antiparasitic agent.
Medicine: Explored for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Chloroquine N-oxide exerts its effects primarily through its interaction with heme polymerase in malarial parasites. By inhibiting this enzyme, this compound prevents the conversion of heme to hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death . Additionally, the N-oxide functional group may enhance the compound’s ability to interact with other molecular targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound, widely used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for similar applications.
Mefloquine: Another antimalarial drug with a different chemical structure but similar mode of action.
Uniqueness
Chloroquine N-oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound, chloroquine. This functional group may enhance its solubility and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLZIVCPLRCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315781 | |
Record name | Chloroquine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-48-2 | |
Record name | Chloroquine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroquine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroquine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROQUINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of Chloroquine in humans?
A2: Studies have identified several metabolic pathways for Chloroquine in humans. Key pathways include N-dealkylation, resulting in metabolites like desethylchloroquine and didesethylchloroquine, and N-oxidation, leading to the formation of Chloroquine N-oxide and Chloroquine N-di-oxide. [, , ] These metabolites have been detected in various biological samples, including urine, blood, and cord blood. Gas chromatography, thin-layer chromatography, and gas chromatography/mass spectrometry are commonly employed techniques for separating, identifying, and quantifying these metabolites. []
Q2: How does this compound interact with the acetylcholine system in muscle tissue?
A3: Research using the isolated rectus abdominis muscle of the toad (Bufo regularis) showed that this compound, similar to Chloroquine, can influence acetylcholine-induced muscle contractions. At low concentrations, both compounds enhanced acetylcholine-induced contractions but depressed those evoked by carbachol. [] In contrast, at higher concentrations, both compounds inhibited contractions induced by acetylcholine and carbachol. [] This suggests a complex interaction with the acetylcholine system, potentially at the cellular level, with possible anticholinesterase activity. []
Q3: What is the significance of identifying a 7-chloro-4-aminoquinoline metabolite of Chloroquine?
A4: The identification of 7-chloro-4-aminoquinoline as a metabolite of Chloroquine is significant because it lacks the alkyl side chain present in the parent compound. [] This finding indicates that metabolic pathways exist for cleaving this side chain, raising questions about the potential pharmacological activity and toxicological profile of this unique metabolite. Further research is needed to understand the implications of 7-chloro-4-aminoquinoline formation in vivo.
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